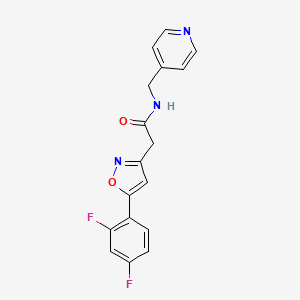
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H13F2N3O2 and its molecular weight is 329.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring, a difluorophenyl moiety, and a pyridinylmethyl acetamide group. The synthesis typically involves several steps:
- Formation of Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides and alkynes.
- Introduction of Difluorophenyl Group : Utilizes nucleophilic aromatic substitution reactions with difluorobenzene derivatives.
- Attachment of Pyridin-4-ylmethyl Group : Accomplished via amide bond formation with appropriate precursors.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its interaction with specific molecular targets. Key areas of investigation include:
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, which is critical for therapeutic applications in diseases like cancer and neurodegenerative disorders.
- Neuroprotective Effects : Research indicates that derivatives of similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential neuroprotective properties for this compound.
The biological effects are hypothesized to arise from the compound's ability to interact with specific receptors or enzymes. The isoxazole and difluorophenyl groups may enhance binding affinity to targets involved in disease pathways. For example, the compound could modulate the activity of cyclooxygenase enzymes or carbonic anhydrases, which are implicated in inflammation and tumor progression.
Case Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of derivatives related to the isoxazole structure. It was found that certain compounds could significantly reduce cell death in PC12 cells exposed to sodium nitroprusside, indicating protection against oxidative damage. The most effective derivative showed an IC50 value comparable to established neuroprotective agents like edaravone .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory activity against carbonic anhydrase II (CA II). The compound demonstrated selective inhibition with an IC50 value of approximately 16.7 nM, which is significant compared to traditional inhibitors like acetazolamide . Molecular docking studies suggested that the binding interactions are favorable due to the electronic properties imparted by the difluorophenyl group.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | IC50 (nM) | Target | Notes |
|---|---|---|---|
| Compound A (related structure) | 12.0 | CA I | Less selective |
| Compound B (acetazolamide) | 20.8 | CA II | Established inhibitor |
| This Compound | 16.7 | CA II | Highly selective |
特性
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-12-1-2-14(15(19)7-12)16-8-13(22-24-16)9-17(23)21-10-11-3-5-20-6-4-11/h1-8H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDJIBMGEGOQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














